N-(3-acetylphenyl)-2-{3-chloro[(4-methoxyphenyl)sulfonyl]anilino}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-2-{3-chloro[(4-methoxyphenyl)sulfonyl]anilino}acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as ACY-1215, and it belongs to the class of histone deacetylase (HDAC) inhibitors. The purpose of
Wirkmechanismus
N-(3-acetylphenyl)-2-{3-chloro[(4-methoxyphenyl)sulfonyl]anilino}acetamide exerts its pharmacological effects by inhibiting HDAC enzymes. HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene transcription. By inhibiting HDACs, N-(3-acetylphenyl)-2-{3-chloro[(4-methoxyphenyl)sulfonyl]anilino}acetamide promotes the acetylation of histone proteins, leading to the activation of genes that are involved in various cellular processes such as cell cycle regulation, apoptosis, and differentiation.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-2-{3-chloro[(4-methoxyphenyl)sulfonyl]anilino}acetamide has been found to have various biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. It also has a neuroprotective effect and can improve cognitive function in animal models of neurodegenerative diseases. Additionally, it has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-acetylphenyl)-2-{3-chloro[(4-methoxyphenyl)sulfonyl]anilino}acetamide has several advantages for lab experiments. It is a selective HDAC inhibitor, which means it can target specific HDAC enzymes without affecting others. This specificity can be useful in studying the role of specific HDAC enzymes in various cellular processes. Additionally, it has shown low toxicity in animal models, which makes it a promising candidate for further research.
One of the limitations of N-(3-acetylphenyl)-2-{3-chloro[(4-methoxyphenyl)sulfonyl]anilino}acetamide is its poor solubility in water, which can make it difficult to administer in vivo. However, this limitation can be overcome by formulating it in a suitable solvent or by using alternative administration routes such as intraperitoneal injection.
Zukünftige Richtungen
There are several future directions for the research on N-(3-acetylphenyl)-2-{3-chloro[(4-methoxyphenyl)sulfonyl]anilino}acetamide. One direction is to investigate its potential applications in combination therapy with other anticancer drugs. Another direction is to study its effects on epigenetic modifications other than histone acetylation, such as DNA methylation. Additionally, further research is needed to optimize its pharmacokinetic properties and develop more efficient administration methods. Finally, the potential applications of N-(3-acetylphenyl)-2-{3-chloro[(4-methoxyphenyl)sulfonyl]anilino}acetamide in other areas such as cardiovascular diseases and metabolic disorders should be explored.
Synthesemethoden
The synthesis of N-(3-acetylphenyl)-2-{3-chloro[(4-methoxyphenyl)sulfonyl]anilino}acetamide involves the reaction of 3-acetylphenol, 3-chloro-4-methoxybenzenesulfonyl chloride, and 3-aminobenzamide in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-(3-acetylphenyl)-2-{3-chloro[(4-methoxyphenyl)sulfonyl]anilino}acetamide has potential applications in various areas of scientific research, including cancer treatment, neurodegenerative diseases, and inflammatory disorders. In cancer treatment, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neurodegenerative diseases, it has been found to have a neuroprotective effect and improve cognitive function. Inflammatory disorders such as rheumatoid arthritis and psoriasis can also be treated with N-(3-acetylphenyl)-2-{3-chloro[(4-methoxyphenyl)sulfonyl]anilino}acetamide due to its anti-inflammatory properties.
Eigenschaften
Molekularformel |
C23H21ClN2O5S |
---|---|
Molekulargewicht |
472.9 g/mol |
IUPAC-Name |
N-(3-acetylphenyl)-2-(3-chloro-N-(4-methoxyphenyl)sulfonylanilino)acetamide |
InChI |
InChI=1S/C23H21ClN2O5S/c1-16(27)17-5-3-7-19(13-17)25-23(28)15-26(20-8-4-6-18(24)14-20)32(29,30)22-11-9-21(31-2)10-12-22/h3-14H,15H2,1-2H3,(H,25,28) |
InChI-Schlüssel |
BFYWSTCPHLICTK-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN(C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)OC |
Kanonische SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN(C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.